Cas no 2138358-59-3 (methyl 5-amino-4-cyclopentyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate)

Methyl 5-amino-4-cyclopentyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a cyclopentyl substituent and a 4-fluorophenyl group. Its structure incorporates both an amino and an ester functional group, making it a versatile intermediate in organic synthesis and medicinal chemistry. The presence of the fluorine atom enhances its potential for applications in pharmaceutical research, particularly in the development of bioactive molecules. The cyclopentyl moiety contributes to steric and electronic modulation, while the ester group allows for further derivatization. This compound is of interest due to its balanced reactivity and potential utility in constructing heterocyclic frameworks with tailored properties.
methyl 5-amino-4-cyclopentyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate structure
2138358-59-3 structure
Product Name:methyl 5-amino-4-cyclopentyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
CAS No:2138358-59-3
MF:C16H18FN3O2
MW:303.331427097321
CID:5852195
PubChem ID:165748909
Update Time:2025-05-26

methyl 5-amino-4-cyclopentyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-1121148
    • 2138358-59-3
    • methyl 5-amino-4-cyclopentyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
    • Inchi: 1S/C16H18FN3O2/c1-22-16(21)14-13(10-4-2-3-5-10)15(18)20(19-14)12-8-6-11(17)7-9-12/h6-10H,2-5,18H2,1H3
    • InChI Key: ATQDTROMHWLNJJ-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)N1C(=C(C(C(=O)OC)=N1)C1CCCC1)N

Computed Properties

  • Exact Mass: 303.13830499g/mol
  • Monoisotopic Mass: 303.13830499g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 395
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 70.1Ų

methyl 5-amino-4-cyclopentyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate Pricemore >>

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Additional information on methyl 5-amino-4-cyclopentyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Introduction to Methyl 5-amino-4-cyclopentyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS No. 2138358-59-3)

Methyl 5-amino-4-cyclopentyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, identified by its CAS number 2138358-59-3, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural features and potential applications in drug discovery and development. The presence of multiple pharmacophoric groups, including an amino group, a cyclopentyl moiety, and a fluorophenyl ring, makes this compound a promising candidate for further investigation.

The< strong>pyrazole core is a heterocyclic aromatic ring system that is widely recognized for its biological activity. Pyrazole derivatives have been extensively studied for their potential as therapeutic agents, with applications ranging from anti-inflammatory to antiviral properties. The specific substitution pattern in Methyl 5-amino-4-cyclopentyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate may contribute to its unique pharmacological profile, making it a valuable scaffold for medicinal chemists.

In recent years, there has been a growing interest in the development of novel compounds with enhanced selectivity and efficacy. The< strong>fluorophenyl group in this molecule is particularly noteworthy, as fluorine atoms are known to influence the metabolic stability and binding affinity of drug candidates. The incorporation of a fluorine atom can lead to improved pharmacokinetic properties, which is crucial for the success of any therapeutic agent.

The< strong>cyclopentyl group adds another layer of complexity to the molecule, potentially influencing its solubility and bioavailability. Cyclopentyl-substituted compounds have been shown to exhibit favorable pharmacokinetic profiles in various preclinical studies. This structural feature may contribute to the overall potency and selectivity of Methyl 5-amino-4-cyclopentyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, making it a promising candidate for further development.

Recent research has highlighted the importance of< strong>5-amino pyrazole derivatives in the development of new drugs. The amino group provides a site for further functionalization, allowing chemists to tailor the pharmacological properties of the compound. This flexibility makes Methyl 5-amino-4-cyclopentyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate a versatile scaffold for the design of novel therapeutic agents.

The combination of these structural elements suggests that Methyl 5-amino-4-cyclopentyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate may exhibit multiple biological activities. This compound could potentially target several pathways simultaneously, leading to synergistic effects that enhance its therapeutic efficacy. Such multifunctional compounds are highly sought after in modern drug discovery, as they offer the potential for more comprehensive treatment strategies.

In conclusion, Methyl 5-amino-4-cyclopentyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS No. 2138358-59-3) is a structurally complex and pharmacologically interesting compound. Its unique combination of functional groups makes it a promising candidate for further investigation in the field of pharmaceutical chemistry. The potential applications of this compound in drug discovery and development are vast, and ongoing research is likely to uncover even more about its capabilities and limitations.

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